molecular formula C12H16N2O4S B1525097 4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol CAS No. 1272915-35-1

4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol

Cat. No.: B1525097
CAS No.: 1272915-35-1
M. Wt: 284.33 g/mol
InChI Key: ODMLEYZBAFTMKU-UHFFFAOYSA-N
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Description

4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol is a synthetic organic compound characterized by a phenol group linked via a carbonyl bridge to a piperazine ring, which is further substituted with a methanesulfonyl group.

Properties

IUPAC Name

(4-hydroxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-19(17,18)14-8-6-13(7-9-14)12(16)10-2-4-11(15)5-3-10/h2-5,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMLEYZBAFTMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol, a phenolic compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₆N₂O₄S
  • Molecular Weight : 284.33 g/mol
  • CAS Number : 1272915-35-1

Biological Activity Overview

The biological activities of this compound are primarily characterized by its antioxidant properties, cytotoxic effects on cancer cells, and potential as an antimicrobial agent.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant capabilities, which play a crucial role in mitigating oxidative stress. Research indicates that the phenolic moiety in compounds like this compound contributes significantly to this activity. In studies, derivatives of this compound have shown the ability to inhibit lipid peroxidation effectively, with some exhibiting Trolox equivalent values indicating strong antioxidant potential .

Cytotoxic Effects

Recent investigations into the cytotoxic properties of this compound reveal its selective toxicity towards various tumor cell lines. For instance, it has been shown to induce apoptosis in HuTu 80 cells through mitochondrial pathways, leading to significant decreases in mitochondrial membrane potential (ΔΨm) . The concentration-dependent nature of this effect suggests a promising avenue for cancer therapy.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby preventing cellular damage.
  • Induction of Apoptosis : It activates pro-apoptotic pathways through mitochondrial depolarization, leading to cell death in cancerous cells.
  • Membrane Disruption : Similar phenolic compounds exhibit the ability to disrupt microbial membranes, suggesting a potential mechanism for antimicrobial activity.

Research Findings

A summary of key findings from recent studies is presented below:

Study ReferenceBiological ActivityKey Findings
AntioxidantInhibition of lipid peroxidation; Trolox equivalent value of 1.27.
CytotoxicInduces apoptosis in HuTu 80 cells; concentration-dependent decrease in ΔΨm observed.
AntimicrobialRelated phenolic compounds show significant antibacterial activity against various strains.

Case Studies

Several case studies have highlighted the efficacy of similar phenolic compounds in clinical settings:

  • A study demonstrated that phenolic derivatives could reduce tumor growth in animal models by inducing apoptosis and inhibiting glycolysis in cancer cells.
  • Another investigation revealed that certain phenolic compounds exhibited enhanced antibacterial activity when modified with sulfonamide groups, indicating a potential pathway for enhancing the efficacy of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Aromatic Substituents

Piperazine-based compounds are widely explored for their biological and material properties. Key comparisons include:

4-(4-Propan-2-ylpiperazin-1-yl)phenol (CAS: 67914-97-0)
  • Structure: Phenol linked to an isopropylpiperazine.
  • Properties: Soluble in water and ethanol; exhibits antioxidant and antibacterial activity .
  • However, its simpler structure facilitates synthesis and solubility .
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives
  • Structure : Piperazine with a fluorobenzyl group and a carbonyl-linked aromatic moiety.
  • Properties : Demonstrated tyrosinase inhibitory activity, highlighting piperazine’s role in enzyme targeting .

Phenolic Compounds with Heterocyclic Moieties

Phenol groups paired with heterocycles often exhibit enhanced optical or biological activity:

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
  • Structure: Phenol linked to a diphenylimidazole.
  • Properties: High nonlinear optical (NLO) activity with a third-order susceptibility (χ³) of 2.2627 × 10⁻⁶ esu. Exhibits a low HOMO-LUMO gap (3.2 eV) and strong charge transfer transitions .
  • Comparison : The imidazole ring in this compound enables π-conjugation, enhancing NLO performance. In contrast, the target compound’s piperazine-sulfonyl group may prioritize solubility and stability over optical activity .
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
  • Structure : Pyrazole core with benzoyl and phenyl groups.
  • Properties : Antioxidant and anti-inflammatory activities, attributed to the aldehyde and pyrazole functionalities .
  • Comparison: The target compound’s phenol and sulfonyl groups may offer superior hydrogen-bonding and metabolic stability compared to pyrazole derivatives .

Sulfonyl-Containing Analogues

Sulfonyl groups influence solubility, stability, and electronic properties:

1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
  • Structure : Piperazine with chlorobenzyl and methylsulfanylbenzyl groups.
  • Properties : Used in drug discovery for its balanced lipophilicity and electron modulation .
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide
  • Structure: Benzenesulfonamide linked to a pyrazoline-phenol.
  • Properties : Carbonic anhydrase inhibition and cytotoxicity, driven by sulfonamide’s enzyme-binding affinity .
  • Comparison : The target compound’s piperazine-carbonyl bridge may offer conformational flexibility absent in rigid pyrazoline derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Molecular Weight Notable Properties Applications References
4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol Phenol, carbonyl, piperazine, sulfonyl ~325 g/mol* High polarity, potential H-bonding Pharmaceuticals, materials N/A
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol Phenol, imidazole, phenyl 297.34 g/mol χ³ = 2.26 × 10⁻⁶ esu, HOMO-LUMO 3.2 eV Nonlinear optics
4-(4-Propan-2-ylpiperazin-1-yl)phenol Phenol, piperazine, isopropyl 220.31 g/mol Antioxidant, antibacterial Drug intermediates
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Fluorobenzyl, piperazine, carbonyl ~332 g/mol Tyrosinase inhibition Anti-melanogenic agents

*Estimated based on structural formula.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol
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4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol

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